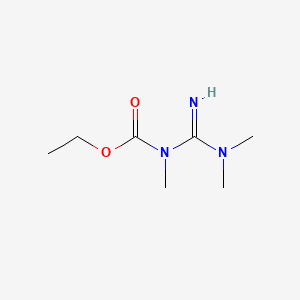
N-Ethoxycarbonyl-N,N',N'-trimethylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine: is a chemical compound with the molecular formula C7H15N3O2 . It is known for its role as an intermediate in the synthesis of various chemical products, including herbicides. The compound is characterized by its structure, which includes an ethoxycarbonyl group attached to a trimethylguanidine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine typically involves the reaction of N-cyano-N-methylaminoethyl carbamate with dimethylamine hydrochloride. The reaction is carried out in a reaction vessel at a temperature range of 80-100°C for approximately 6 hours. After the reaction, the mixture is cooled, and a base is added. The product is then extracted using chloroform, and the solvent is removed to obtain the final compound .
Industrial Production Methods: In industrial settings, the production of N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ethoxycarbonyl group.
Hydrolysis: It can undergo hydrolysis to form corresponding amines and carboxylic acids.
Condensation Reactions: The compound can react with other amines or carbonyl compounds to form larger molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.
Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis.
Condensation: Catalysts such as acids or bases are used to promote condensation reactions.
Major Products Formed:
Amines and Carboxylic Acids: From hydrolysis reactions.
Substituted Guanidines: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Wirkmechanismus
The mechanism of action of N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine involves its interaction with nucleophiles and electrophiles. The ethoxycarbonyl group acts as an electron-withdrawing group, making the guanidine moiety more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
N,N’,N’-Trimethylguanidine: Lacks the ethoxycarbonyl group, making it less reactive in certain reactions.
N-Ethoxycarbonyl-N,N’-dimethylguanidine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
N-Methyl-N’,N’-dimethylguanidine: Another related compound with different chemical properties.
Uniqueness: N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity and makes it a valuable intermediate in various synthetic processes. Its ability to participate in diverse chemical reactions and its applications in multiple fields highlight its significance .
Eigenschaften
CAS-Nummer |
62806-48-8 |
|---|---|
Molekularformel |
C7H15N3O2 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
ethyl N-(N,N-dimethylcarbamimidoyl)-N-methylcarbamate |
InChI |
InChI=1S/C7H15N3O2/c1-5-12-7(11)10(4)6(8)9(2)3/h8H,5H2,1-4H3 |
InChI-Schlüssel |
DGQBFOGDBFMMTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(C)C(=N)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)
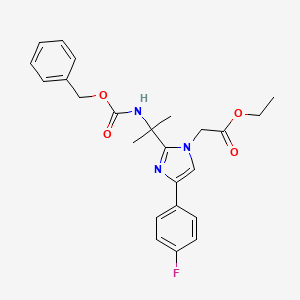
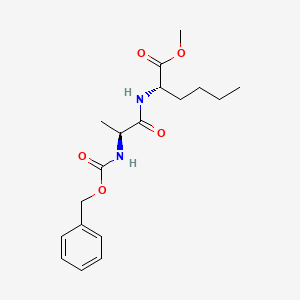
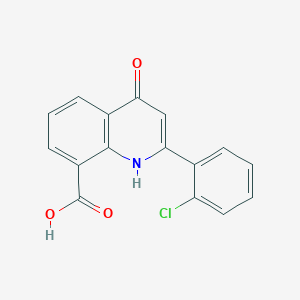
![(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene](/img/structure/B11830440.png)
![5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11830450.png)
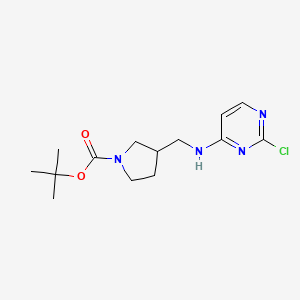
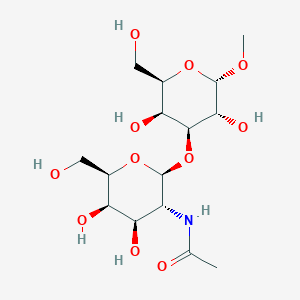
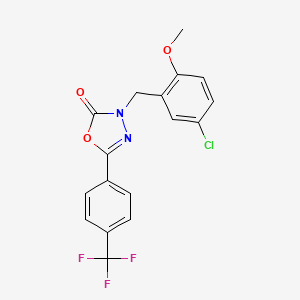
![3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-](/img/structure/B11830470.png)
![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)


